Stereochemical Determinant of Activity: 14-epi-Berkeleylactone F vs. Berkeleylactone F
The antimicrobial activity of berkeleylactone F is highly dependent on its precise stereochemistry. The C-14 epimer, 14-epi-berkeleylactone F, was found to have no significant biological activity against a panel of test organisms, including Staphylococcus aureus, Bacillus subtilis, E. coli, Candida albicans, Giardia duodenalis, and NS-1 murine myeloma cells, whereas the parent compound is active [1].
| Evidence Dimension | Antimicrobial activity |
|---|---|
| Target Compound Data | Active |
| Comparator Or Baseline | 14-epi-Berkeleylactone F: No significant activity |
| Quantified Difference | Qualitative: Active vs. Inactive |
| Conditions | Panel of bacteria (S. aureus, B. subtilis, E. coli), fungi (C. albicans), parasite (G. duodenalis), and murine myeloma cells (NS-1). |
Why This Matters
This highlights the critical importance of obtaining the correct stereoisomer, as the epimer is essentially inactive, rendering it a useless substitute for research purposes.
- [1] Cowled MS, Li H, Gilchrist CLM, Lacey E, Chooi YH, Piggott AM. Stereodivergent hydroxylation of berkeleylactones by Penicillium turbatum. J Nat Prod. 2023;86(3):541-549. View Source
